Patent-Granted Composition-of-Matter Exclusivity for Neurodegenerative Disease Indications
N‑Butyl‑2‑nitrobenzamide (CPI1173) is one of only eleven benzamide compounds specifically enumerated in US Patent 5,914,350 as an active pharmaceutical ingredient for treating dopamine‑associated neurodegenerative disorders, including Parkinson's disease [1]. In contrast, many structurally related nitrobenzamides lacking the specific ortho‑nitro/n‑butyl combination (e.g., N‑butyl‑4‑nitrobenzamide, N‑methyl‑2‑nitrobenzamide) are absent from the granted claims. The patent explicitly describes compositions that 'exhibit activity against Parkinson's disease as measured by their ability to prevent MPTP‑induced and 6‑hydroxydopamine‑induced reduction of dopamine levels' [1], establishing a functional assay context for the claimed compound class.
| Evidence Dimension | Patent claim inclusion for neurodegenerative indication |
|---|---|
| Target Compound Data | CPI1173 (N-n-butyl-2-nitrobenzamide) – explicitly claimed in US 5,914,350 claim 7 |
| Comparator Or Baseline | N-butyl-4-nitrobenzamide, N-methyl-2-nitrobenzamide, and numerous other nitrobenzamide regioisomers – not claimed in US 5,914,350 |
| Quantified Difference | Present in granted patent claims vs. absent from claims; a binary (claimed/unclaimed) differentiation |
| Conditions | MPTP mouse model of Parkinson's disease; in vivo striatal dopamine preservation assay |
Why This Matters
Procurement of a patent‑claimed compound provides a validated structural entry point for neurodegenerative drug discovery programs, reducing the risk of investing in analogs that lack documented in vivo efficacy in the MPTP model.
- [1] Flitter W, Garland W, Paylor R, Wilcox A. Pharmaceutical compositions of nitro- and aminobenzamide compounds for neurodegenerative disorders. US Patent 5,914,350, issued June 22, 1999. Claims 1, 7. View Source
